

Pressure and temperature control in experiments involving liquid Dichlorofluoromethane

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Compound of Interest

Compound Name: *Dichlorofluoromethane*

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Technical Support Center: Dichlorofluoromethane Experiments

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with liquid **Dichlorofluoromethane** (HCFC-21), with a specific focus on managing pressure and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of **Dichlorofluoromethane** relevant to experimental setup?

A1: **Dichlorofluoromethane** is a colorless gas that is typically handled as a liquid under its own vapor pressure.^[1] Its extremely low boiling point and high vapor pressure at room temperature are critical considerations for experimental design.

Data Presentation: Physical Properties of **Dichlorofluoromethane**

Property	Value	Source(s)
Molecular Formula	CHCl ₂ F	[1]
Molecular Weight	102.92 g/mol	[2]
Boiling Point	8.9 °C (48 °F) at 760 mmHg	[1] [2]
Melting Point	-135 °C (-211 °F)	[2]
Vapor Pressure	1360 mmHg at 25 °C	[1]
Specific Gravity	1.48 at 20 °C (68°F)	[2]
Critical Temperature	178.5 °C	[3]
Critical Pressure	5.17 MPa (51.7 bar)	[3]

Q2: How does pressure affect the boiling point of **Dichlorofluoromethane**?

A2: The boiling point of any liquid, including **Dichlorofluoromethane**, is the temperature at which its vapor pressure equals the surrounding environmental pressure.[\[4\]](#)[\[5\]](#) Therefore, by controlling the pressure in your apparatus, you can control the boiling point:

- Reducing Pressure: Lowering the pressure above the liquid will cause it to boil at a lower temperature.[\[5\]](#)
- Increasing Pressure: Increasing the pressure will raise the boiling point.[\[6\]](#)

Q3: What are the primary safety concerns when handling liquid **Dichlorofluoromethane**?

A3: The main hazards are:

- Frostbite: The liquid has a very low boiling point and can cause severe frostbite upon contact with skin or eyes as it evaporates rapidly.[\[2\]](#)[\[7\]](#) Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.[\[7\]](#)[\[8\]](#)
- Asphyxiation: As a gas, it is heavier than air and can displace oxygen in poorly ventilated areas, leading to asphyxiation.[\[2\]](#)[\[9\]](#) Experiments should be conducted in a well-ventilated laboratory or fume hood.

- Container Rupture: Heating a sealed container of **Dichlorofluoromethane** can cause a dangerous pressure buildup, leading to violent rupture.[1][9]

Q4: With which common laboratory materials is **Dichlorofluoromethane** incompatible?

A4: **Dichlorofluoromethane** is incompatible with chemically-active metals such as sodium, potassium, calcium, and powdered aluminum, zinc, and magnesium.[2] It should also not be mixed with strong acids or exposed to acid fumes.[2]

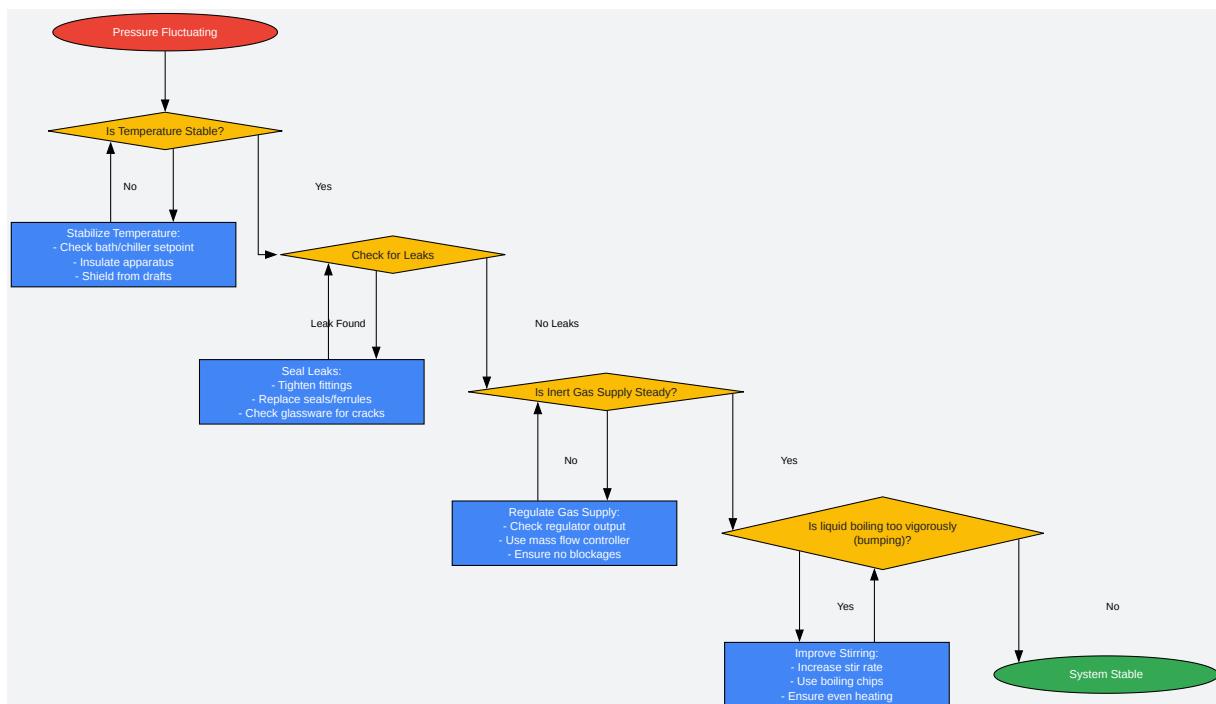
Troubleshooting Guides

Issue: Unstable or Fluctuating System Pressure

Q: My system pressure is fluctuating erratically. What are the potential causes and how can I fix it?

A: Pressure instability is a common issue when working with highly volatile substances. The root cause is often related to temperature changes, leaks, or improper gas handling.

Troubleshooting Steps for Pressure Instability

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Caption: Troubleshooting workflow for pressure instability.

Issue: Difficulty Maintaining Target Temperature

Q: I can't get my reaction mixture to cool to the target temperature, or it won't stay cold. What should I investigate?

A: Maintaining sub-ambient temperatures requires balancing the heat being removed from your system with the heat entering from the environment.

Potential Cause	Troubleshooting Action
Inadequate Cooling Capacity	Ensure your cooling bath or chiller is rated for the target temperature and the heat load of your experiment. For very low temperatures, a simple ice bath is insufficient; consider dry ice/acetone or a cryogenic chiller.
Poor Thermal Contact	The reaction vessel must have good contact with the cooling medium. Ensure the vessel is sufficiently immersed in the bath. For jacketed vessels, confirm the cooling fluid is circulating effectively.
Heat Ingress from Environment	Insulate your apparatus. Use foam insulation or a vacuum-jacketed vessel (Dewar) to minimize heat transfer from the ambient air. Cover the top of the cooling bath where possible.
Agitation Heat	Vigorous mechanical stirring can introduce a surprising amount of heat. If possible, use magnetic stirring, or reduce the speed of overhead stirring once the desired temperature is reached.
Exothermic Reaction	If the temperature rises after adding a reagent, your reaction is likely exothermic. Add the reagent more slowly or pre-cool it before addition to manage the heat release.

Experimental Protocols

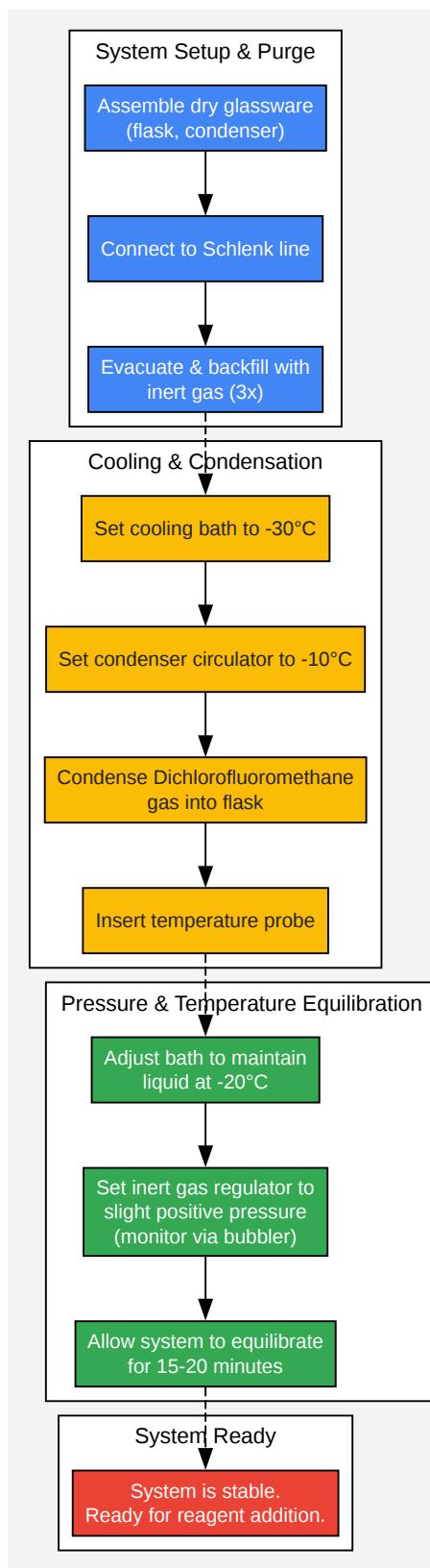
Protocol: Establishing a Stable Low-Temperature, Controlled-Pressure Environment

This protocol describes a method for setting up a reaction in liquid **Dichlorofluoromethane** at -20°C under a slight positive pressure of inert gas.

1. Materials and Equipment:

- Three-neck round-bottom flask
- Jacketed condenser with a cooling fluid circulator
- Digital temperature controller and probe[10]
- Magnetic stirrer and stir bar
- Inert gas source (Nitrogen or Argon) with a two-stage regulator
- Bubbler (for monitoring gas outflow)
- Low-temperature cooling bath/chiller[11]
- Schlenk line or manifold for inert gas handling
- Appropriate glassware, tubing, and septa

2. Experimental Workflow Diagram:



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Caption: Workflow for setting up a low-temperature experiment.

3. Step-by-Step Procedure:

- **System Assembly:** Assemble the dry three-neck flask with a magnetic stir bar, the jacketed condenser, and a gas inlet adapter connected to the Schlenk line. Place a septum on the third neck for future reagent addition.
- **Inert Atmosphere:** Place the flask assembly into the cooling bath (do not turn on yet). Evacuate the system and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Initiate Cooling:** Turn on the cooling bath and set it to a temperature about 10°C below your target (e.g., -30°C for a -20°C target). Start the circulator for the condenser, setting it to a temperature above the boiling point but cold enough to condense effectively (e.g., -10°C).
- **Solvent Condensation:** With a slight positive pressure of inert gas flowing through the system (monitored by the bubbler), slowly introduce **Dichlorofluoromethane** gas from its cylinder through the gas inlet. It will condense into a liquid in the cold flask. Condense the desired volume.
- **Temperature Equilibration:** Once the desired volume of liquid is collected, stop the gas flow from the cylinder. Insert a temperature probe through the septum. Adjust the cooling bath setpoint so that the internal temperature of the liquid **Dichlorofluoromethane** stabilizes at your target of -20°C.
- **Pressure Control:** Ensure the system remains connected to the inert gas line with the outlet going to a bubbler. This creates a closed system under a slight positive pressure, preventing air from entering and allowing for the safe venting of any pressure changes. The boiling point will now be elevated slightly above its atmospheric value.
- **Achieve Stability:** Allow the entire system to sit for 15-20 minutes with stirring to ensure both temperature and pressure are fully stable before proceeding with your experiment.

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